Phenylsuccinic anhydride
Overview
Description
Phenylsuccinic anhydride is a chemical compound that serves as a key intermediate in the synthesis of various organic molecules. It is particularly useful in the formation of phenylsuccinamic acids, which can be obtained through the reaction of phenylsuccinic anhydride with primary amines. This compound has been utilized in the synthesis of optically active and racemic phenylsuccinamic acids, indicating its significance in the production of chiral molecules .
Synthesis Analysis
The synthesis of phenylsuccinic anhydride-based compounds has been explored in several studies. For instance, the reaction of (S)-(+)-phenylsuccinic anhydride with different primary amines has been described, leading to the formation of phenylsuccinamic acids with varying optical activities . Additionally, the synthesis of N-phenylsuccinimide via a microwave-assisted method has been developed, showcasing a more efficient and greener approach to producing this compound from phenylsuccinic anhydride and aniline .
Molecular Structure Analysis
The molecular structure of phenylsuccinic anhydride derivatives has been characterized using various spectroscopic techniques. For example, copolymers synthesized from phenylsuccinic anhydride and N-(hydroxyethyl)ethyleneimine were analyzed using FT-IR, 1H-NMR, and 13C-NMR spectroscopy, providing insights into the molecular structure, which includes ester and anhydride bonds .
Chemical Reactions Analysis
Phenylsuccinic anhydride participates in various chemical reactions. It has been used as an electrophilic monomer in the synthesis of copolymers , and as a reagent for the acylation of phenol, leading to the formation of phenyl acetate . Furthermore, it has been employed as a resolving reagent for the resolution of amines, demonstrating its utility in stereochemical applications .
Physical and Chemical Properties Analysis
The physical and chemical properties of phenylsuccinic anhydride derivatives have been studied to some extent. For instance, the reaction of proteins with succinic anhydride, a related compound, has been shown to result in changes in the intrinsic viscosity and sedimentation constant of the proteins, indicating an unfolding or expansion of the protein molecules due to the introduction of negative charges . Additionally, the thermal stability of aliphatic polyimides synthesized from phenylene bis(succinic anhydride) was examined using thermogravimetric analysis, highlighting the importance of the anhydride's properties in polymer science .
Scientific Research Applications
Neuroprotective Effects
Phenylsuccinic anhydride exhibits potential neuroprotective effects. A study by Huang and Hertz (1995) demonstrated its ability to inhibit cytosolic glutamate formation from extracellular glutamine in cultured cerebellar granule cell neurons. This inhibitory effect was shown to prevent anoxic cell death, reducing lactate dehydrogenase release and preserving cell morphology under anoxic conditions. However, it does not prevent neurotoxicity induced by added glutamate as it is not an antagonist of the glutamate receptor (Huang & Hertz, 1995).
Application in Chiral Resolution
Phenylsuccinic anhydride has been utilized as a novel resolving agent. Gharpure and Rao (1988) described its application in resolving amines via covalent bond formation, specifically for the resolution of aminodioxane. The study provided insights into the diastereomeric excess (d.e.) of the resulting amides (Gharpure & Rao, 1988).
Biomedical Properties in Derivatives
Modification of hyaluronic acid with phenylsuccinic anhydride results in derivatives with new biomedical properties. Neves-Petersen et al. (2010) found that these derivatives offer enhanced skin penetration, stronger binding to the skin, and compatibility with hydrophobic materials. The study also explored the fluorescence and singlet oxygen scavenging properties of these derivatives, suggesting their potential medical relevance in protecting tissues against oxidative stress (Neves-Petersen et al., 2010).
Use in Synthesis of γ-Lactams
Phenylsuccinic anhydride has been employed in the synthesis of γ-lactams. Jebur and Magtoof (2017) reported on the preparation of these compounds by reacting phenylsuccinic anhydride with Schiff bases, offering a method to synthesize γ-lactams with moderate yields. The study's findings contribute to the understanding of the structural and synthetic versatility of γ-lactams (Jebur & Magtoof, 2017).
Environmental Applications
In 2020, Yu et al. explored the development of an environmentally friendly octenylsuccinic anhydride modified pH-sensitive chitosan nanoparticle drug delivery system. This study demonstrated the potential of these nanoparticles in alleviating inflammation and oxidative stress, highlighting the biocompatibility and pH sensitivity of the material (Yu et al., 2020).
Safety And Hazards
Future Directions
properties
IUPAC Name |
3-phenyloxolane-2,5-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8O3/c11-9-6-8(10(12)13-9)7-4-2-1-3-5-7/h1-5,8H,6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HDFKMLFDDYWABF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=O)OC1=O)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40920990 | |
Record name | 3-Phenyloxolane-2,5-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40920990 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Phenylsuccinic anhydride | |
CAS RN |
1131-15-3 | |
Record name | Monophenyl succinic anhydride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001131153 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Phenyloxolane-2,5-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40920990 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Phenylsuccinic Anhydride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.